molecular formula C8H18N2 B1267675 1-Butylpiperazine CAS No. 5610-49-1

1-Butylpiperazine

Cat. No.: B1267675
CAS No.: 5610-49-1
M. Wt: 142.24 g/mol
InChI Key: YKSVXVKIYYQWBB-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Scaffold in Chemical and Biological Systems

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged structure" in drug discovery and medicinal chemistry. rsc.orgnih.gov This designation stems from its frequent appearance in a vast array of biologically active compounds and approved pharmaceutical agents. rsc.orgwisdomlib.org The flexible core structure of piperazine provides an ideal template for the design and synthesis of new bioactive molecules. benthamdirect.com

The significance of the piperazine scaffold is underscored by its presence in drugs targeting a wide spectrum of therapeutic areas. nih.gov These include treatments for cancer, microbial infections, inflammation, and various central nervous system disorders. nih.govbenthamdirect.com Marketed drugs containing the piperazine nucleus span categories such as antipsychotics (e.g., bifeprunox), antidepressants (e.g., amoxapine), antihistamines (e.g., cyclizine), and antibiotics (e.g., ciprofloxacin). rsc.org

The utility of the piperazine core is attributed to several key features. Its two nitrogen atoms can be functionalized, allowing for the introduction of diverse substituents to modulate pharmacological activity and physicochemical properties. nih.gov Furthermore, these nitrogen sites often improve the pharmacokinetic profile of drug candidates, for instance by enhancing water solubility due to their appropriate pKa values, which is crucial for bioavailability. nih.gov The versatility of this scaffold has led to its integration into compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and anticonvulsant properties. benthamdirect.com

Significance of N-Substitution in Piperazine Derivatives

The modification of the piperazine ring at its nitrogen atoms, known as N-substitution, is a cornerstone of its application in medicinal chemistry. The nature of the substituent group attached to one or both of the nitrogen atoms profoundly influences the molecule's biological activity, selectivity, and pharmacokinetic properties. rsc.orgnih.gov This ability to fine-tune molecular properties makes N-substitution a critical strategy in the development of new therapeutic agents.

The introduction of different functional groups—such as alkyl, aryl, or acyl moieties—can alter a molecule's interaction with biological targets. For example, studies on vindoline-piperazine conjugates as potential anticancer agents revealed that the type of N-substituent was critical for activity. mdpi.com Specifically, derivatives with N-(4-trifluoromethylphenyl) or N-[4-(trifluoromethyl)benzyl] groups showed significantly greater efficacy than those with smaller groups like N-methyl. mdpi.com

Furthermore, N-substitution plays a pivotal role in determining a compound's selectivity for specific receptors. Research into dopamine (B1211576) D3 receptor ligands showed that incorporating various substituted indole (B1671886) rings on the piperazine nitrogen could maintain high affinity and selectivity. nih.gov The steric and electronic properties of the N-substituent can dictate how the molecule fits into the binding pocket of a receptor, thereby controlling its agonist or antagonist activity. The presence of a bulky group, such as a tert-butyl group, can introduce significant steric hindrance, affecting reactivity and binding characteristics. vulcanchem.com This strategic modification allows chemists to design molecules with highly specific biological functions, transforming the basic piperazine scaffold into a tailored therapeutic tool. researchgate.net

Historical Context of 1-Butylpiperazine in Scientific Inquiry

The scientific inquiry into this compound is intrinsically linked to the broader development of synthetic methodologies for mono-N-substituted piperazines. Historically, the direct, selective substitution of only one of the two equivalent nitrogen atoms in the piperazine ring was a significant synthetic challenge, as reactions with electrophiles often lead to mixtures of mono- and di-substituted products. google.com The development of reliable methods for producing mono-substituted derivatives was crucial for their use as building blocks in drug discovery and materials science.

Early methods often involved multi-step processes or the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to temporarily block one nitrogen atom while the other was functionalized. ajpp.inwhiterose.ac.uk The synthesis of intermediates like tert-Butyl piperazine-1-carboxylate (BOC-piperazine) became a common strategy to facilitate the creation of specific N-substituted piperazines. ajpp.inbldpharm.com More recent synthetic advancements have focused on direct and more efficient methods for mono-N-substitution. google.com For instance, a 2023 study detailed a strategy for building the piperazine ring from a primary amine via the reductive cyclization of dioximes, yielding products like this compound. nih.gov

The availability of this compound as a chemical reagent has enabled its use in various research areas. It serves as a building block for more complex organic compounds and heterocycles. smolecule.com In recent years, it has been incorporated into the synthesis of novel materials, such as a zero-dimensional organoammonium-cadmium(II) hybrid material, which exhibits potential for photovoltaic applications. researchgate.net The continued appearance of this compound in contemporary research highlights the enduring utility of N-alkylated piperazines as versatile components in the synthesis of functional molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol scbt.comnih.gov
CAS Number 5610-49-1 scbt.comsigmaaldrich.com
IUPAC Name This compound nih.gov
Physical Form Liquid sigmaaldrich.com
Refractive Index n20/D 1.466 sigmaaldrich.com
SMILES CCCCN1CCNCC1 nih.govsigmaaldrich.com
InChIKey YKSVXVKIYYQWBB-UHFFFAOYSA-N nih.govsigmaaldrich.com

Research Applications of this compound Derivatives

Application AreaResearch Finding
Medicinal Chemistry Serves as a key intermediate and building block for synthesizing diverse pharmaceutical agents and biologically active molecules. smolecule.com
Materials Science Used in the synthesis of a hybrid organoammonium-cadmium(II) material, (BPH₂)₂[Cd₂Cl₈], which has been identified as a direct bandgap semiconductor with potential for photovoltaic applications. researchgate.net
Organic Synthesis Can be synthesized via the catalytic reductive cyclization of dioximes, providing a method for creating substituted piperazine derivatives. nih.gov Its dihydrobromide salt is used for creating other N-substituted derivatives through substitution reactions. smolecule.com
Pharmacological Research Derivatives have been investigated as ligands for various receptors, including sigma receptors and GABA receptors, which are important in neurotransmission and potential treatments for neurological disorders. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSVXVKIYYQWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329832
Record name 1-Butylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5610-49-1
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylpiperazine
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Synthetic Methodologies and Route Optimization of 1 Butylpiperazine

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule or its immediate salt form in a straightforward manner. These approaches are often valued for their efficiency and atom economy.

The dihydrobromide salt of 1-butylpiperazine is a stable, water-soluble form of the compound, making it suitable for various applications. smolecule.com Its synthesis is a direct acid-base reaction. The process involves dissolving the free base, this compound, in a suitable solvent like ethanol (B145695) or water. smolecule.com Subsequently, hydrobromic acid is added to the solution under controlled temperature conditions. smolecule.com The mixture is stirred until the reaction completes, and the solvent is then removed to yield this compound dihydrobromide as the final product. smolecule.com This salt form is characterized by the molecular formula C₈H₁₈Br₂N₂. smolecule.com

A significant advancement in forming the piperazine (B1678402) ring is the catalytic reductive cyclization of dioxime precursors. researchgate.netmdpi.com This method provides a general pathway to C-unsubstituted and 2,6-disubstituted piperazines from primary amines. nih.govmdpi.com The synthesis of this compound via this route involves the hydrogenation of its corresponding dioxime precursor in the presence of a catalyst. mdpi.com

The proposed mechanism involves several key steps. mdpi.com First, the catalytic hydrogenolysis of the two N-O bonds in the dioxime occurs, which forms a diimine intermediate. mdpi.com This intermediate then undergoes cyclization to create a dihydropyrazine (B8608421). mdpi.com The process concludes with the hydrogenation of the C=N bond, elimination of ammonia, and reduction of a subsequent dihydropyrazine intermediate to afford the final piperazine product. mdpi.com

A general procedure for this synthesis using a 5%-Pd/C catalyst (method A1) involves adding the catalyst to a solution of the dioxime in methanol. mdpi.com The mixture is then placed in an autoclave, which is filled with hydrogen to a pressure of approximately 40 bar and heated to 50 °C for several hours with vigorous stirring. mdpi.com After the reaction, the catalyst is filtered off, and the solution is concentrated to yield the free piperazine. mdpi.com

Precursor-Based Synthesis

The success of a synthetic route often depends on the strategic design and utilization of stable, accessible precursors that can be efficiently converted into the final product.

The formation of the piperazine ring through catalytic reductive cyclization relies on the initial synthesis of a suitable dioxime intermediate. mdpi.com For this compound, the precursor is a dialdoxime (specifically, dioxime 2a in the referenced study). mdpi.com These dioxime intermediates are assembled from primary amines through a process of double oximinoalkylation. researchgate.netmdpi.com This method involves a sequential double Michael addition of nitrosoalkenes to a primary amine to produce the required bis(oximinoalkyl)amine, which serves as the direct precursor for the cyclization step. researchgate.netnih.gov

In many synthetic applications, it is necessary to selectively modify one of the two nitrogen atoms in the piperazine ring. This requires a mono-protection strategy to differentiate the nitrogens' reactivity. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is a common technique. mdpi.com

For instance, a one-pot procedure can be employed to synthesize N-Boc protected piperazines directly from dioxime precursors. mdpi.com This method (method A2) is similar to the synthesis of the free piperazine but includes the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture along with the dioxime and the 5%-Pd/C catalyst. mdpi.com The hydrogenation is carried out under the same conditions (40 bar H₂, 50 °C), and upon completion, the N-Boc protected piperazine is isolated. mdpi.com This technique allows for the direct synthesis of a derivative ready for further selective functionalization at the unprotected nitrogen. mdpi.com The isolation of these derivatives typically involves standard laboratory techniques such as filtration to remove the catalyst and concentration under reduced pressure. mdpi.com

Research Findings on the Synthesis of this compound (1a) and its Boc-Protected Derivative (Boc-1a)

Product Precursor Method Catalyst Yield
This compound (1a) Dioxime 2a A1 5%-Pd/C 44% mdpi.com
tert-butyl 4-butylpiperazine-1-carboxylate (Boc-1a) Dioxime 2a A2 5%-Pd/C Not specified, but method was successful mdpi.com

Advanced Synthetic Strategies for Substituted Piperazines

Modern synthetic chemistry continues to seek more efficient, selective, and versatile methods for constructing complex molecules. The synthesis of substituted piperazines has benefited from strategies that offer greater control over the final structure, including stereochemistry. The catalytic reductive cyclization of dioximes is itself an advanced strategy that allows for the stereoselective formation of 2,6-cis-isomers of substituted piperazines, a feature attributed to the addition of dihydrogen from the less sterically hindered side of an intermediate. mdpi.com Other advanced approaches include the use of alternative CO surrogates like phenyl formate (B1220265) for reductive cyclization of nitro compounds to yield various N-heterocycles, which can be a viable alternative to using pressurized, gaseous reagents. unimi.it The development of organocatalytic methods, such as the Mannich-reductive cyclization, also represents a powerful one-pot strategy for synthesizing functionalized piperidines, a related class of heterocycles, with high enantioselectivity, showcasing the trend towards more sophisticated catalytic systems. rsc.org

Nucleophilic Substitution on Alkyl Halides or Sulfonates

A prevalent method for synthesizing N-alkylated piperazines, including this compound, is through the nucleophilic substitution reaction of piperazine with an appropriate alkylating agent. researchgate.netmdpi.com This typically involves the reaction of piperazine with an alkyl halide, such as 1-bromobutane (B133212) or an alkyl iodide. ontosight.aismolecule.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. smolecule.com

The direct alkylation of piperazine can, however, lead to a mixture of mono- and di-alkylated products. To circumvent this, an excess of piperazine is often used to favor mono-alkylation. mdpi.com Another strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.net This allows for the selective alkylation of the unprotected nitrogen, followed by the removal of the protecting group to yield the desired mono-substituted product. researchgate.netnih.gov The reaction of 1-Boc-piperazine with an alkyl halide, followed by deprotection, is a common approach to synthesize monosubstituted piperazines. sigmaaldrich.com

The reaction conditions, including the choice of solvent and temperature, play a crucial role in the outcome of the synthesis. Polar aprotic solvents can enhance the rate of nucleophilic substitution.

Reductive Amination in Piperazine Synthesis

Reductive amination serves as a powerful and versatile method for the synthesis of amines, including this compound. mdpi.comlibretexts.org This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comjocpr.com For the synthesis of this compound, this would typically involve the reaction of piperazine with butyraldehyde, followed by reduction. researchgate.net

A key advantage of reductive amination is its ability to avoid the formation of quaternary ammonium (B1175870) salts, which can be a side product in nucleophilic substitution reactions. researchgate.net Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com The choice of reducing agent can influence the selectivity and outcome of the reaction. masterorganicchemistry.com For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The reaction can be performed as a one-pot synthesis, which improves efficiency by eliminating the need to isolate the intermediate imine. jocpr.com This method is widely applicable for the preparation of a diverse range of N-alkylated amines. masterorganicchemistry.com

Reduction of Carboxyamides

The reduction of carboxyamides provides another synthetic route to amines, including this compound. mdpi.com In this approach, a suitable piperazine-derived amide, such as N-butyrylpiperazine, is reduced to yield the corresponding amine. libretexts.org A powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is required for this transformation. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the formation of a tetrahedral intermediate, which then eliminates to form an iminium ion that is subsequently reduced to the amine. masterorganicchemistry.com

This method is applicable to primary, secondary, and tertiary amides, allowing for the synthesis of a wide range of amines. masterorganicchemistry.com The reduction of amides is a robust reaction, though it requires stringent anhydrous conditions due to the high reactivity of LiAlH₄. libretexts.org

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyStarting MaterialsKey ReagentsAdvantagesDisadvantages
Nucleophilic SubstitutionPiperazine, Butyl Halide/SulfonateBase (e.g., K₂CO₃), Optional Protecting Group (e.g., Boc)Well-established, readily available starting materials.Potential for di-alkylation, may require protecting groups. mdpi.com
Reductive AminationPiperazine, ButyraldehydeReducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst)High selectivity for mono-alkylation, avoids quaternary salt formation. researchgate.netRequires control over reaction conditions to manage imine formation and reduction.
Reduction of CarboxyamidesN-ButyrylpiperazineStrong Reducing Agent (e.g., LiAlH₄)Effective for converting amides to amines.Requires highly reactive and moisture-sensitive reagents. libretexts.org

Buchwald-Hartwig Coupling Reactions in Piperazine Functionalization

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds and is applicable to the synthesis of N-aryl and in some cases N-alkyl piperazines. nih.govrsc.org This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. google.com

While predominantly used for N-arylation, modifications of this methodology can be applied to N-alkylation. researchgate.net For the synthesis of this compound, this would involve the coupling of piperazine with a butyl electrophile. The use of N-Boc-piperazine is common in these reactions to ensure mono-functionalization. sigmaaldrich.comchemicalbook.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. researchgate.net

Process Optimization in this compound Synthesis

Optimizing the synthetic process for this compound is crucial for industrial-scale production, focusing on maximizing yield, minimizing by-products, and ensuring cost-effectiveness.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound. In nucleophilic substitution reactions, careful control of the stoichiometry of the reactants is essential. Using a molar ratio of the alkylating agent to the piperazine precursor of approximately 1.2:1 can help minimize unreacted starting material. The choice of solvent is also critical; polar aprotic solvents like DMF can increase the rate of nucleophilic substitution. Temperature control, such as reflux conditions (e.g., 80–100°C), can balance the reaction speed and the formation of by-products.

In reductive amination, optimizing the pH and the choice of reducing agent are key factors. For instance, the use of microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in some cases. evitachem.com

By-product Minimization

A significant challenge in the synthesis of this compound, particularly via nucleophilic substitution, is the formation of the di-alkylated by-product, 1,4-dibutylpiperazine. To minimize this, a large excess of piperazine can be used to statistically favor mono-alkylation. mdpi.com

Alternatively, the use of a protecting group on one of the piperazine nitrogens is a highly effective strategy. researchgate.net The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. researchgate.net The synthesis of N-Boc-piperazine can be achieved with high yield and purity through a multi-step process starting from diethanolamine. google.com By protecting one nitrogen, the alkylation reaction is directed to the other, thus preventing the formation of the di-substituted product. researchgate.net After the alkylation step, the protecting group is removed to yield the desired this compound. nih.gov

Purification techniques such as recrystallization or chromatography are often necessary to remove any remaining by-products and achieve high purity. smolecule.com

Scalability Considerations for Industrial Applications

Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient manufacturing processes. pharmafeatures.com For the synthesis of this compound, this involves a shift from conventional batch reactors to advanced, often continuous, manufacturing systems. pharmasalmanac.com These systems offer superior control over reaction parameters, leading to improved product quality and consistency. pharmafeatures.compharmasalmanac.com

Key scalability considerations for the industrial synthesis of this compound include:

Reaction Kinetics and Thermodynamics: The N-alkylation of piperazine is an exothermic reaction. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting the formation of undesirable side products, such as the dialkylated piperazine. pharmafeatures.com Continuous flow reactors, with their high surface-area-to-volume ratio, provide exceptional heat transfer, allowing for precise temperature control and minimizing side reactions. pharmasalmanac.com

Mass Transfer: In multi-phase reactions, such as those involving a solid base or catalyst, the rate of reaction can be limited by the speed at which reactants mix. researchgate.net Inefficient stirring in large vessels can create non-uniform reaction conditions. google.com Process intensification techniques like continuous flow reactors or specialized batch reactors ensure efficient mixing, which is crucial for achieving high yields and reproducibility. pharmasalmanac.com

Continuous Flow Chemistry: The adoption of continuous flow processing is a primary strategy for intensifying the synthesis of piperazine derivatives. mdpi.comrsc.org In a flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. pharmasalmanac.com This technology allows for the safe use of highly reactive reagents and operation at elevated temperatures and pressures, which can significantly accelerate reaction rates. cetjournal.itpharmasalmanac.com The transition from batch to continuous flow can dramatically reduce reaction times and improve yields, as demonstrated in analogous N-alkylation processes.

Table 1: Comparison of Batch vs. Continuous Flow Processing for N-Alkylation of Piperazines

ParameterConventional Batch ReactorContinuous Flow ReactorReference
Heat TransferLimited by surface area-to-volume ratio; risk of hotspots.Excellent due to high surface area-to-volume ratio; precise temperature control. pharmasalmanac.com
Mass TransferDependent on stirring efficiency; can be non-uniform.Highly efficient due to small channel dimensions and enhanced mixing. pharmasalmanac.com
Reaction TimeOften several hours to ensure completion and manage exotherms.Can be reduced to minutes, increasing throughput. pharmasalmanac.comvulcanchem.com
SafetyLarge volumes of hazardous materials present significant risk.Small reactor hold-up volume minimizes risk. cetjournal.itpharmasalmanac.com
ScalabilityComplex; often requires re-optimization of process parameters.Straightforward by operating the system for longer durations ("scaling out"). pharmafeatures.com
Byproduct FormationHigher potential for side reactions (e.g., dialkylation) due to long residence times.Minimized due to precise control over stoichiometry and residence time. mdpi.commdpi.com

Solvent and Catalyst Efficiency: Industrial-scale processes prioritize the reduction of waste and the recycling of expensive components. pharmafeatures.com The choice of solvent is critical, with a move towards greener alternatives and processes that minimize solvent use. rsc.org For catalytic routes, such as reductive amination of piperazine with butanal or the "borrowing hydrogen" methodology using butanol, the efficiency and recyclability of the catalyst are paramount. rsc.orgacs.org Heterogeneous catalysts are often preferred for industrial applications as they can be easily separated from the reaction mixture and potentially reused, reducing costs and simplifying purification.

Table 2: Illustrative Parameters for an Optimized N-Alkylation Flow Process

Process ParameterOptimized Value/RangeImpact on ScalabilityReference
Temperature80-150°CHigher temperatures accelerate reaction kinetics, increasing throughput. vulcanchem.combeilstein-journals.org
Pressure5-100 barAllows for the use of solvents above their boiling points and can improve reaction rates. google.com
Molar Ratio (Piperazine:Alkylating Agent)1:1.2 to 1:8Using an excess of the alkylating agent can drive the reaction to completion, but must be optimized to minimize purification challenges. vulcanchem.comgoogle.com
CatalystHeterogeneous (e.g., Pd/C) or Homogeneous (e.g., Iridium complex)Heterogeneous catalysts simplify downstream processing. Homogeneous catalysts may offer higher activity but require complex separation. rsc.orgacs.org
Residence Time< 5-10 minutesShort residence times are a hallmark of intensified processes, enabling high productivity from a small reactor footprint. pharmasalmanac.com

Advanced Spectroscopic and Computational Analysis of 1 Butylpiperazine

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a powerful tool for elucidating the molecular structure and bonding within a molecule. By analyzing the vibrational modes, a detailed picture of the intra-molecular dynamics can be obtained.

Fourier Transform Raman (FT-Raman) Spectroscopy of 1-Butylpiperazine

Complementing the FT-IR data, the FT-Raman spectrum of this compound has also been experimentally recorded. researchgate.net Raman spectroscopy provides information on the vibrational modes of a molecule by measuring the inelastically scattered light. npl.co.uk This technique is particularly useful for observing non-polar bonds, which may be weak or absent in the FT-IR spectrum. For this compound, the FT-Raman spectrum was recorded in the 4000-100 cm⁻¹ region. researchgate.net

Analysis of Vibrational Modes and Bonding Features

The experimental FT-IR and FT-Raman spectra have been analyzed in conjunction with theoretical calculations using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-31++G(d,p) basis set. researchgate.net This computational approach allows for the assignment of specific vibrational modes to the observed spectral bands.

Through these analyses, it was determined that the equatorial-equatorial conformer of this compound is its most stable form. researchgate.net The potential energy distribution (PED) analysis was also employed to provide a detailed assignment of the fundamental vibrational modes. researchgate.net For example, C-N stretching modes are typically expected in the range of 1450-1220 cm⁻¹, and a band at 1328 cm⁻¹ was identified as such in one study. researchgate.net The combination of experimental spectra and computational analysis provides a comprehensive understanding of the vibrational properties and bonding characteristics of this compound. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Data Analysis

The ¹H NMR (Proton NMR) spectrum provides detailed information about the hydrogen atoms in a molecule. In the case of 1-butyl-4-[2-aryl-1-diazenyl]piperazine derivatives, the signals for the butyl group are characteristically observed. benthamopen.com These include a triplet for the terminal methyl (CH₃) protons around 0.94 ppm, and multiplets for the methylene (B1212753) (CH₂) groups at approximately 1.35 ppm, 1.52 ppm, and a triplet around 2.4 ppm. benthamopen.com The protons on the piperazine (B1678402) ring typically appear as triplets at around 2.6 and 3.8 ppm. benthamopen.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. mdpi.com When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves removing an electron to form a positively charged molecular ion (M+•). wikipedia.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. wikipedia.org The pattern of these fragments provides a molecular fingerprint that aids in structural elucidation. mdpi.com

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.24 g/mol ). nih.gov The fragmentation process is largely dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for this compound include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. wikipedia.orglibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is favored due to the resonance stabilization of the resulting nitrogen-containing cation. For this compound, this can occur on either side of the piperazine ring. The most significant alpha-cleavage involves the loss of a propyl radical (•CH₂CH₂CH₃) from the butyl group, leading to a stable, resonance-stabilized fragment.

Butyl Group Fragmentation: The n-butyl side chain can itself undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkyl chains. libretexts.org

Ring Cleavage: The piperazine ring can also open and fragment, leading to a complex pattern of smaller ions.

The analysis of these patterns allows for the unambiguous confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonFragmentation Pathway
142[C₈H₁₈N₂]⁺•Molecular Ion (M⁺•)
127[C₇H₁₅N₂]⁺Loss of methyl radical (•CH₃)
99[C₅H₁₁N₂]⁺Alpha-cleavage: Loss of propyl radical (•C₃H₇)
85[C₅H₉N]⁺Cleavage of the piperazine ring
56[C₃H₆N]⁺Cleavage of the piperazine ring
43[C₃H₇]⁺Butyl cation

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has been extensively applied to this compound to provide detailed insights into its geometric, vibrational, and electronic properties. researchgate.net

The conformational landscape of this compound is complex due to the flexibility of the piperazine ring and the rotational freedom of the butyl group. Theoretical examinations using the B3LYP hybrid density functional theory method with the 6-31++G(d,p) basis set have been performed to identify the most stable conformers. researchgate.netyok.gov.tr These calculations explored four possible conformations. researchgate.net The results indicate that the equatorial-equatorial (e-e) conformer, where the butyl group and the hydrogen on the other nitrogen are both in equatorial positions on the piperazine ring, is the most stable form of the molecule. researchgate.net This stability is confirmed by analyzing the minimum points on the potential energy surface. researchgate.net

The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer have been calculated and provide a precise three-dimensional picture of the molecule. researchgate.neteskisehir.edu.tr

Table 2: Selected Optimized Geometric Parameters for the Equatorial-Equatorial Conformer of this compound (B3LYP/6-31++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-N1.46 Å - 1.47 Å
C-C (ring)~1.53 Å
C-C (butyl)1.53 Å - 1.54 Å
N-H~1.01 Å
C-H1.09 Å - 1.10 Å
Bond AngleC-N-C (ring)~110°
H-N-C (ring)~110°
C-C-N (butyl-ring)~113°

Note: Values are averaged or represent a typical range from theoretical studies. researchgate.neteskisehir.edu.tr

The vibrational properties of this compound have been investigated by recording its FT-IR and FT-Raman spectra and comparing them with theoretical frequencies calculated using DFT (B3LYP/6-31++G(d,p)). researchgate.netyok.gov.tr This combined experimental and theoretical approach allows for reliable assignment of the observed vibrational bands to specific molecular motions (normal modes). researchgate.net The calculations provide a set of vibrational frequencies and their corresponding intensities, which generally show good agreement with the experimental data after applying a scaling factor. eskisehir.edu.tr These assignments are crucial for understanding the intramolecular dynamics of the molecule. researchgate.net

Table 3: Selected Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
32903377N-H stretching
2956, 2929, 28672960, 2930, 2868C-H stretching (asymmetric & symmetric)
14661465CH₂ scissoring
13281325C-N stretching
11341133C-C stretching (butyl)
858858Ring breathing

Source: Data derived from studies by Bağlayan et al. researchgate.neteskisehir.edu.tr

To further validate the conformational and vibrational analysis, Potential Energy Surface (PES) and Potential Energy Distribution (PED) calculations are employed. researchgate.net The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. muni.czlongdom.org By scanning the PES along specific dihedral angles, researchers can confirm the location of energy minima, corresponding to stable conformers, and transition states that separate them. dergipark.org.tr For this compound, PES scans have corroborated that the equatorial-equatorial conformer resides at the global energy minimum. researchgate.net

Potential Energy Distribution (PED) analysis provides a detailed description of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. yok.gov.tr This analysis is essential for making unambiguous vibrational assignments, especially in complex molecules where vibrations can be highly coupled. researchgate.net For this compound, PED calculations have been used to support the assignments of the FT-IR and FT-Raman spectral bands. researchgate.neteskisehir.edu.tr

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and optical characteristics. nih.gov These properties have been investigated using DFT calculations. yok.gov.trresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

In a study of a cadmium(II) complex containing the 1-butylpiperazinium cation, DFT calculations (B3LYP/SDD/aug-cc-pVTZ) were used to explore electronic and optical properties. researchgate.net The experimental UV-visible study of this hybrid material indicated an optical band gap of 4.75 eV, which was corroborated by DFT calculations predicting a direct band gap of 4.45 eV. researchgate.net The HOMO and LUMO energies dictate the charge transfer characteristics within the molecule. chemrxiv.org

Table 4: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.98
LUMO Energy0.65
HOMO-LUMO Gap (ΔE)6.63

Source: Data derived from thesis work by Bağlayan. yok.gov.tr

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and chemical hardness using quantum mechanical calculations. d-nb.info These descriptors are derived from the HOMO and LUMO energies and are used to predict the global chemical reactivity of a molecule. nih.govresearchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, -χ).

These parameters were evaluated for the 1-butylpiperazinium cation at the B3LYP/SDD/aug-cc-pVTZ level of theory to assess its reactivity. researchgate.net

Table 5: Conceptual DFT Reactivity Descriptors

DescriptorSymbolValue (eV)
Ionization PotentialI9.77
Electron AffinityA1.83
Electronegativityχ5.80
Chemical Hardnessη3.97
Chemical SoftnessS0.25
Electrophilicity Indexω4.23

Source: Calculated values for the 1-butylpiperazinium cation. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is a cornerstone technique in materials science and chemistry for determining the atomic and molecular structure of a crystal. By irradiating a crystal with X-rays, a diffraction pattern is produced, which arises from the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. researchgate.net The analysis of the positions and intensities of the diffracted beams allows for the precise determination of the unit cell dimensions and the arrangement of atoms within it. csd-web.ru

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a compound's three-dimensional structure. researchgate.net For the hybrid material containing the 1-butylpiperazinium cation, SC-XRD analysis revealed a centrosymmetric crystal structure. The compound crystallizes in the monoclinic system with the P2₁/n space group. rsc.org

The analysis showed a zero-dimensional (0D) arrangement where binuclear [Cd₂Cl₈]⁴⁻ anions and the 1-butylpiperazinium (C₈H₂₀N₂)²⁺ cations are linked by N-H···Cl and C-H···Cl hydrogen bonds. rsc.org This indicates a structure where the organic and inorganic components exist as discrete, isolated units held together by these non-covalent interactions.

Table 1: Crystallographic Data for (BPH₂)₂[Cd₂Cl₈]

Parameter Value
Chemical Formula (C₈H₂₀N₂)₂[Cd₂Cl₈]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.907
b (Å) 18.472
c (Å) 8.451
β (°) 102.11

This interactive table summarizes the key crystallographic parameters obtained from the single crystal X-ray diffraction analysis of the this compound-containing hybrid material. rsc.org

The external shape, or morphology, of a crystal is determined by the relative growth rates of its different faces. The Bravais-Friedel-Donnay-Harker (BFDH) model is a theoretical approach used to predict crystal morphology based on its lattice geometry and symmetry. cam.ac.uk The model posits that the most morphologically important faces are those with the largest interplanar spacing, as they tend to have the slowest growth rates.

For the this compound-containing crystal, the BFDH model was employed to investigate its theoretical growth morphology. rsc.org The analysis predicts the dominant crystal faces that are most likely to be expressed, providing insight into the crystal's expected shape under ideal growth conditions. The growth morphology was calculated using a Dreiding forcefield, which indicated that the morphologically dominant growth surfaces in a vacuum are (0 0 2), (1 0 –1), (1 0 1), (0 1 1), and (1 1 0). rsc.org

In the crystal structure of the this compound-cadmium(II) hybrid material, Hirshfeld surface analysis was crucial in elucidating the noncovalent interactions that govern the crystal packing. rsc.org The analysis highlighted the dominant role of hydrogen bonding in the stability of the structure. Specifically, the most significant interactions were found to be the H···Cl contacts, which arise from the N-H···Cl and C-H···Cl hydrogen bonds between the 1-butylpiperazinium cations and the [Cd₂Cl₈]⁴⁻ anions. rsc.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plots confirmed the prevalence of H···Cl interactions. rsc.org

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Contribution (%)
H···Cl / Cl···H Dominant
H···H Significant

This interactive table summarizes the relative contributions of different intermolecular contacts in the (BPH₂)₂[Cd₂Cl₈] crystal, as determined by Hirshfeld surface analysis. Note: Specific percentage values for all contacts were not detailed in the source. rsc.org

To further understand the stability and nature of the crystal packing, energy framework analysis can be performed. This computational method calculates the interaction energies between molecules in the crystal and visualizes them as a network of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction. This provides a clear picture of the dominant forces driving the supramolecular assembly.

Chemical Reactivity and Derivatization of 1 Butylpiperazine

Substitution Reactions and N-Substituted Piperazine (B1678402) Derivatives

The nitrogen atoms in the piperazine ring of 1-butylpiperazine are nucleophilic, making them susceptible to substitution reactions. This reactivity allows for the straightforward synthesis of various N-substituted piperazine derivatives. For instance, in its dihydrobromide salt form, the bromide ions can be readily replaced by other nucleophiles. smolecule.com This allows for the attachment of a wide variety of functional groups to the piperazine core. smolecule.com

These substitution reactions are fundamental in creating new chemical entities. The nitrogen atom in the piperazine ring can participate in nucleophilic substitution, where functional groups are replaced by incoming nucleophiles. evitachem.com This process is often facilitated by using alkyl halides in the presence of a base. A series of N-[4-substituted-1-piperazinyl-alkyl]-3,4-pyrroledicarboxyimides, for example, have been synthesized by reacting N-haloalkylimide derivatives with appropriate N-monosubstituted piperazines. nih.gov

Oxidation and Reduction Reactions

This compound and its derivatives can undergo both oxidation and reduction reactions, further expanding their synthetic utility.

Oxidation: The compound can be oxidized to form the corresponding N-oxides. smolecule.com A common reagent used for this transformation is hydrogen peroxide. smolecule.com In the case of This compound-2,5-dione (B90856), a related derivative, oxidation can occur under acidic or neutral conditions, highlighting the susceptibility of the diketopiperazine ring to oxidative cleavage. Stronger oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can also be used for N-oxidation.

Reduction: Reduction of this compound derivatives can yield secondary amines. smolecule.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this purpose. smolecule.com For example, the carbonyl groups in this compound-2,5-dione can be reduced by LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) to form secondary alcohols or amines.

A summary of common reagents for these reactions is presented below.

Reaction TypeCommon Reagent(s)Typical Product(s)
Oxidation Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄)N-Oxides, Carboxylic Acids
Reduction Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄)Secondary Amines

Cyclization Reactions for Complex Heterocyclic Structures

This compound can serve as a building block in cyclization reactions to form more intricate heterocyclic structures. smolecule.comnumberanalytics.com Cyclization reactions are a fundamental process in organic chemistry for creating ring structures from linear precursors. numberanalytics.com These reactions are crucial for synthesizing complex molecules, including many with significant biological activity. mdpi.com Transition metal salts, such as those of mercury(II), are often employed to mediate such cyclizations, enabling the formation of complex heterocyclic and carbocyclic frameworks that might be otherwise difficult to synthesize. beilstein-journals.org The ability of this compound to participate in these reactions underscores its importance as a scaffold in the construction of diverse molecular architectures. numberanalytics.com

Formation of Hybrid Materials

Recent research has explored the use of this compound in the creation of organic-inorganic hybrid materials. These materials combine the features of both organic and inorganic components, often leading to novel properties.

A notable example is the synthesis of a zero-dimensional (0D) organoammonium-cadmium(II) hybrid material, with the formula (BPH₂)₂[Cd₂Cl₈], where BP stands for this compound. researchgate.net This material was synthesized and characterized using a combination of experimental and theoretical methods. researchgate.net

Single crystal X-ray diffraction analysis revealed a centrosymmetric crystal structure where binuclear [Cd₂Cl₈]⁴⁻ anions are linked with diprotonated this compound cations, (C₈H₂₀N₂)²⁺. researchgate.net These components are connected through N-H···Cl and C-H···Cl hydrogen bonds, creating a zero-dimensional network. researchgate.net Hirshfeld surface analysis confirmed that H···Cl contacts are the dominant intermolecular interactions responsible for the molecular packing. researchgate.net Further studies using infrared spectroscopy helped to identify vibrational modes and confirm the structure. researchgate.net The optical band gap energy was determined to be 4.75 eV through experimental UV-visible studies, a value corroborated by Density Functional Theory (DFT) calculations which predicted a direct band gap of 4.45 eV. researchgate.net

Key Structural and Physical Properties of (BPH₂)₂[Cd₂Cl₈]

PropertyFinding
Dimensionality Zero-dimensional (0D) researchgate.net
Crystal System Centrosymmetric researchgate.net
Anionic Unit Binuclear [Cd₂Cl₈]⁴⁻ researchgate.net
Cationic Unit (C₈H₂₀N₂)²⁺ (diprotonated this compound) researchgate.net
Key Interactions N-H···Cl and C-H···Cl hydrogen bonds researchgate.net
Experimental Band Gap 4.75 eV researchgate.net
Theoretical Band Gap 4.45 eV (DFT) researchgate.net

Derivatization Strategies for Pharmacological Applications

The piperazine nucleus is a significant pharmacophore found in a wide range of biologically active compounds. researchgate.net Derivatization of this compound is a common strategy in medicinal chemistry to develop novel therapeutic agents. ajpp.in Slight modifications to the substitution pattern on the piperazine ring can lead to significant changes in pharmacological properties. ajpp.in The goal is to synthesize new bioactive molecules with potential applications as antimicrobial, anticancer, anti-inflammatory, or central nervous system (CNS) active agents. nih.govresearchgate.net

Numerous studies have focused on synthesizing novel derivatives of this compound to explore their pharmacological potential. These efforts often involve creating amide or sulfonamide linkages or attaching other heterocyclic moieties to the piperazine core.

For instance, a series of (2-tert-butylpyrimidin-5-yl)[4-(substituted-2-ylcarbonyl)piperazin-1-yl]methanones and (2-tert-butylpyrimidin-5-yl)[4-(5-substituted-1,3-benzoxazol-2-yl)piperazin-1-yl]methanones were synthesized. researchgate.net Preliminary pharmacological evaluations of these compounds revealed that some derivatives exhibited promising in vitro antibacterial and anthelmintic activity. researchgate.net In another study, N-[4-substituted-1-piperazinyl-alkyl]-1-(butyl,aryl)-2,5-dimethylpyrrole-3,4-dicarboxymide derivatives were prepared and found to exert a general depressive action on the central nervous system. nih.gov Furthermore, the synthesis of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives has yielded compounds that act as agonists for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

Examples of Synthesized this compound Derivatives and Their Potential Applications

Derivative ClassSynthetic PrecursorsPotential Bioactivity
Pyrimidinyl-piperazine methanonesPiperazine containing 2-tert-butylpyrimidine and heterocyclic carboxylic acids researchgate.netAntibacterial, Anthelmintic researchgate.net
Pyrrole-dicarboxymidesN-haloalkylimide derivatives and N-monosubstituted piperazines nih.govCentral Nervous System Depressant nih.gov
Fluoropyridinyl-propyl-piperazines5-chloro-2,3-difluoropyridine and piperazine derivatives researchgate.netDopamine/Serotonin Receptor Agonist researchgate.net
Benzhydryl piperazinesN/AAnticonvulsant, Anticancer jneonatalsurg.com

2 Functionalization with Diverse Chemical Moieties (e.g., Adamantyl Group, Carboxyamides)

The chemical reactivity of this compound is primarily centered around the secondary amine at the N4 position. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with a variety of electrophiles. This reactivity allows for the strategic introduction of diverse chemical groups, significantly modifying the parent molecule's physicochemical properties. The bulky butyl group at the N1 position can introduce steric hindrance, potentially influencing the reactivity of the N4 nitrogen. vulcanchem.com The functionalization of the N4 position is a key strategy in medicinal chemistry to explore structure-activity relationships.

Functionalization with an Adamantyl Group

The adamantane (B196018) moiety is a bulky, highly lipophilic, and rigid polycyclic alkane. researchgate.net Its unique three-dimensional structure is often incorporated into drug candidates to enhance their binding to biological targets and improve pharmacokinetic properties. researchgate.net The adamantyl group can be introduced onto the this compound scaffold, typically through the formation of a urea (B33335) linkage.

One established method involves the reaction of an appropriately substituted piperazine derivative with 1-adamantyl isocyanate. nih.gov For instance, in syntheses aimed at developing inhibitors of soluble epoxide hydrolase, a piperazino group is first introduced into a phenyl scaffold, which is then reacted with 1-adamantyl isocyanate. nih.gov The condensation reaction readily proceeds, furnishing the N,N'-disubstituted urea. nih.gov The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. nih.gov

Table 1: Synthesis of Adamantyl-Urea Derivatives of Piperazines This table illustrates a representative reaction for creating adamantyl-urea derivatives, a process applicable to this compound.

Reactant A Reactant B Solvent Product Class Reference
Piperazine-containing amine 1-Adamantyl isocyanate Dichloromethane (DCM) 1-Adamantan-1-yl-3-(piperazin-1-yl)alkoxyphenyl urea nih.gov

Functionalization with Carboxyamides

The introduction of a carboxamide group is a common derivatization strategy for piperazines. This functionalization can be achieved through several synthetic routes, primarily involving the acylation of the secondary amine.

Acylation with Acyl Halides or Anhydrides: A straightforward method for forming carboxamides is the reaction of this compound with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). nih.govsmolecule.com This reaction typically occurs under basic conditions to neutralize the hydrogen halide byproduct. For example, N-acetyl derivatives can be synthesized using acetic anhydride in a solvent like dichloromethane. nih.gov

Amide Coupling with Carboxylic Acids: A versatile method for forming the amide bond involves the direct coupling of this compound with a carboxylic acid. This reaction requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.gov The reaction is performed in an inert solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). nih.gov

Reaction with Isocyanates: As mentioned previously, the reaction of a piperazine with an isocyanate results in the formation of a urea, which is a diamide (B1670390) of carbonic acid and can be classified as a type of carboxamide derivative. A wide range of substituted piperazine carboxamides has been prepared by reacting the piperazine core with various alkyl or aryl isocyanates. google.com

Table 2: Selected Synthesis Methods for this compound Carboxyamide Derivatives This table outlines common synthetic strategies for producing carboxyamide derivatives of this compound.

Reactant A Reactant B Method/Coupling Agent Product Class Reference
This compound Carboxylic Acid HATU, TEA N-Substituted this compound-4-carboxamide nih.gov
This compound Acetic Anhydride N/A N-Acetyl-4-butylpiperazine nih.gov
This compound Alkyl/Aryl Isocyanate N/A N-Substituted-4-butyl-1-piperazinecarboxamide google.com
This compound Propylcarboxamide precursor EDC or DCC N-butyl-4-propylpiperazine-1-carboxamide

These derivatization reactions underscore the versatility of this compound as a scaffold in the synthesis of more complex molecules with tailored properties.

Role of 1 Butylpiperazine in Pharmaceutical Research and Drug Discovery

1-Butylpiperazine as a Key Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are fundamental building blocks in the synthesis of more complex organic and biologically active molecules. smolecule.com The structure, featuring a piperazine (B1678402) ring with a butyl group on one of the nitrogen atoms, provides a reactive site for further chemical modification, making it a valuable intermediate in multi-step synthetic processes. vulcanchem.com Derivatives such as Butyl Piperazine-1-Carboxylate and 1-Boc-piperazine are also crucial in this context, serving as intermediates in the production of various pharmaceutical products. nbinno.comsigmaaldrich.com

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. This compound derivatives serve as key intermediates in the manufacturing of several APIs. For instance, tert-butyl piperazine-1-carboxylate is used as a reference standard in the context of the API Lumacaftor. axios-research.comweblivelink.com Furthermore, di-tert-butyl piperazine-1,4-dicarboxylate, another related compound, is an impurity associated with the API Brexpiprazole. synthinkchemicals.com Companies specializing in the pharmaceutical supply chain offer compounds like tert-Butyl piperazine-1-carboxylate as part of their services for API and API intermediate development, underscoring its role in the drug manufacturing value chain. chemicalbook.in Its utility extends to the synthesis of drugs targeting a variety of conditions, including neurological disorders. smolecule.com

A New Chemical Entity (NCE) is a drug containing an active substance that has not been previously approved for marketing in a given jurisdiction. tga.gov.auvliz.be The synthesis of an NCE begins with one or more Regulatory Starting Materials (RSMs), which mark the point where current Good Manufacturing Practices (cGMP) must be applied. europeanpharmaceuticalreview.comtriphasepharmasolutions.com An RSM is defined as a material with well-characterized chemical properties and structure that is incorporated as a significant structural fragment of the API. europeanpharmaceuticalreview.com

Given its role as a foundational building block, this compound or its derivatives can be proposed as an RSM in the synthetic route to an NCE. chemicalbook.in The selection and justification of an RSM is a critical step in drug development and is subject to intense scrutiny by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europeanpharmaceuticalreview.com Companies may need to perform extensive risk assessments and impurity purging studies to justify their choice of RSM, especially for custom-synthesized materials that are introduced late in the manufacturing process. europeanpharmaceuticalreview.comwuxiapptec.com

Piperazine Scaffold in Drug Design and Pharmacological Properties

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions. researchgate.net This structure is considered a versatile and privileged scaffold in drug design, appearing in numerous drugs across various therapeutic areas. researchgate.nettandfonline.comtandfonline.com Its popularity stems from its unique ability to influence a molecule's properties in a predictable and beneficial manner. nih.gov

The incorporation of a piperazine moiety can significantly alter the physicochemical profile of a drug candidate, which is crucial for its "drug-like" properties. taylorandfrancis.com Key properties affected include:

Solubility : The piperazine ring often improves the aqueous solubility of a molecule, a highly desirable trait for drug candidates. tandfonline.comresearchgate.net

Lipophilicity : The balance between a molecule's water solubility (hydrophilicity) and fat solubility (lipophilicity) is essential for its absorption and distribution in the body. The basicity of the piperazine ring directly affects this balance. taylorandfrancis.com

Hydrogen Bonding : The nitrogen atoms in the piperazine ring can act as hydrogen bond donors or acceptors, which can facilitate strong interactions with biological targets like proteins. researchgate.net

Influence of the Piperazine Scaffold on Drug Properties

PropertyInfluence of Piperazine ScaffoldReference
SolubilityGenerally increases aqueous solubility. tandfonline.comresearchgate.net
BasicityConfers basic properties; one nitrogen is typically protonated at physiological pH. taylorandfrancis.com
LipophilicityModulates the hydrophilic/lipophilic balance through its ionization state. taylorandfrancis.com
ReactivityProvides chemically reactive sites for linking pharmacophores or building molecular scaffolds. researchgate.nettandfonline.com
PharmacokineticsOften improves PK profiles, including absorption and distribution. researchgate.nettandfonline.comijbpas.com
PharmacodynamicsCan form hydrogen bonds with target proteins, influencing biological activity. researchgate.net

The piperazine scaffold is a powerful tool for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug. researchgate.netnih.gov

Pharmacokinetics (PK) refers to what the body does to a drug, including its absorption, distribution, metabolism, and excretion. The piperazine moiety is frequently incorporated into drug structures specifically to improve the PK profile. tandfonline.comresearchgate.net Its ability to enhance solubility and provide a desirable ionization state can lead to better absorption and distribution. researchgate.netijbpas.com

Pharmacodynamics (PD) describes what a drug does to the body, focusing on its interaction with a biological target. The piperazine ring can act as a linker between two different pharmacophores (the parts of a molecule responsible for its biological activity) or serve as the scaffold for groups that interact directly with the target macromolecule. tandfonline.com The ability of its nitrogen atoms to form hydrogen bonds is a key factor in its influence on a drug's binding affinity and efficacy. researchgate.net

Ligand Development for Receptor Systems

A ligand is a substance that binds to a biological receptor to produce a specific effect. The this compound structure is a common feature in the design of ligands for various receptor systems. The butyl group often serves as a linker of optimal length to connect the core piperazine structure to another pharmacophoric element. nih.gov

Research has demonstrated the utility of the butyl-piperazine motif in creating selective ligands for several important receptors:

Dopamine (B1211576) D3 Receptors : A common template for developing selective ligands for the dopamine D3 receptor involves a substituted phenylpiperazine connected to an aryl ring system via a butyl linker. nih.gov This design has been used to create potential therapeutics for neurological disorders like schizophrenia and Parkinson's disease. nih.gov

Sigma Receptors : this compound dihydrobromide has been studied as a selective ligand for sigma receptors, which are implicated in a wide range of physiological processes. smolecule.com

GABA Receptors : Derivatives of this compound have shown promise in research related to GABA receptors, which are central to neurotransmission in the brain. smolecule.com

Adenosine (B11128) A2B Receptors : While not exclusively using a butyl group, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as highly potent and selective antagonists for the adenosine A2B receptor, highlighting the broader principle of using N-alkylpiperazines in ligand design. nih.gov

Examples of Ligands Incorporating an Alkyl-Piperazine Structure

Ligand TargetExample or Structural MotifReference
Dopamine D3 ReceptorSubstituted 4-phenylpiperazine with a butyl linker. nih.gov
Sigma ReceptorsThis compound dihydrobromide. smolecule.com
Adenosine A2B Receptor1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. nih.gov
Colony-stimulating factor 1 receptor (CSF1R)PET imaging ligand with a fluoroethyl-piperazine moiety. researchgate.net

GABA Receptor Ligands and Neurotransmission Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.org Its receptors, particularly the GABA-A receptors, are ligand-gated ion channels that play a crucial role in regulating neuronal excitability. wikipedia.org These receptors are pentameric structures composed of various subunit combinations (e.g., α, β, γ), which allows for a high degree of functional diversity and pharmacological specificity. williams.edu Upon activation by GABA, the channel opens, allowing chloride ions to enter the neuron, which hyperpolarizes the cell and reduces its firing rate. wikipedia.org

The development of ligands that modulate the GABA system is a key strategy in treating conditions like anxiety and epilepsy. The piperazine scaffold is a recognized feature in compounds designed to interact with GABA receptors. Specifically, derivatives like tert-butyl piperazine-1-carboxylate have been identified in the context of GABA receptor ligand research. medchemexpress.cnambeed.com The exploration of such compounds is aimed at achieving selective modulation of GABAergic neurotransmission for therapeutic benefit.

Table 1: Subunits of the Human GABA-A Receptor This table lists the known subunits that can combine to form different GABA-A receptor subtypes, each with distinct properties and localizations in the brain.

Subunit Class Isoforms
Alpha (α) GABRA1, GABRA2, GABRA3, GABRA4, GABRA5, GABRA6
Beta (β) GABRB1, GABRB2, GABRB3
Gamma (γ) GABRG1, GABRG2, GABRG3
Delta (δ) GABRD
Epsilon (ε) GABRE
Pi (π) GABRP
Theta (θ) GABRQ

Data sourced from general knowledge on GABA-A receptor composition. wikipedia.org

Sigma Receptor Ligands and Their Biological Implications

Sigma receptors are unique protein targets in the cell, with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). wikipedia.org The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that influences calcium signaling. wikipedia.org It is implicated in a variety of cellular functions and its modulation is being investigated for several pathological conditions, including cancer, neurodegenerative diseases, and psychiatric disorders. wikipedia.orgwikipedia.org

The this compound structure is a key element in several potent sigma receptor ligands. Research has demonstrated that incorporating this moiety can lead to high-affinity binding. For instance, studies on a series of 3-substituted piperazine derivatives identified compounds with significant affinity for the sigma receptor. researchgate.net One notable example is 1-[2-(3,4-dichlorophenyl)ethyl]-4-n-butylpiperazine , which displayed a very high affinity with a Ki value of 0.55 nM. researchgate.netnih.gov Other complex derivatives containing a butyl-piperazine structure, such as 1-(indole-4-yl)-4-[4-(4-fluorophenyl)butyl]piperazine , have also been identified as sigma receptor ligands. wipo.int

Table 2: Examples of Butylpiperazine Derivatives as Sigma Receptor Ligands

Compound Sigma Receptor Affinity (Ki)
1-[2-(3,4-dichlorophenyl)ethyl]-4-n-butylpiperazine 0.55 nM researchgate.netnih.gov

| 1-(Indole-4-yl)-4-[4-(4-fluorophenyl)butyl]piperazine | Binds to sigma receptor wipo.int |

Serotonin (B10506) Receptor Ligands (e.g., 5-HT1A Receptor Antagonists)

The serotonin system, and specifically the 5-HT1A receptor subtype, is a major target in the development of drugs for anxiety and depression. The this compound framework is central to the chemical structure of NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine ), a well-studied compound with high affinity for the 5-HT1A receptor. nih.gov NAN-190 is recognized as a putative 5-HT1A receptor antagonist. nih.govox.ac.uk

Detailed studies revealed that NAN-190 acts as a mixed agonist/antagonist. ox.ac.uk It functions as an antagonist at postsynaptic 5-HT1A receptors while exhibiting agonist properties at presynaptic 5-HT1A autoreceptors, which regulate serotonin release. ox.ac.uk Research also highlighted a significant challenge with NAN-190: it binds with nearly equal high affinity to both 5-HT1A receptors (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM), which can lead to off-target effects. nih.gov This prompted structure-affinity relationship studies to develop more selective ligands. By replacing the phthalimide (B116566) group of NAN-190 with other moieties, researchers successfully created analogues with improved selectivity. One such compound, 4-[4-(1-Adamantanecarboxamido)butyl]-1- (2-methoxyphenyl)piperazine , retained high affinity for the 5-HT1A receptor (Ki = 0.4 nM) but had a 160-fold greater selectivity for it over the α1-adrenergic site. nih.gov

Table 3: Affinity and Selectivity of Butylpiperazine-Based 5-HT1A Ligands

Compound 5-HT1A Affinity (Ki) α1-Adrenergic Affinity (Ki) Selectivity (α1/5-HT1A)
NAN-190 0.6 nM nih.gov 0.8 nM nih.gov ~1.3-fold nih.gov

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 nM nih.gov | 64 nM nih.gov | 160-fold nih.gov |

Nicotinic Receptor Modulators

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, are ligand-gated ion channels involved in cognitive processes like attention and memory. tocris.com Their dysfunction is linked to cognitive impairments in conditions such as schizophrenia and Alzheimer's disease, making them a key therapeutic target. tocris.commdpi.com Modulators of these receptors can enhance cholinergic signaling and are sought after for treating cognitive deficits.

The piperazine core is a structural feature in the design of novel modulators for the α7 nAChR. An example is the compound B-973 (3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide ), a positive allosteric modulator (PAM) of the α7 receptor. nih.gov Its active enantiomer, B-973B , enhances the receptor's response to acetylcholine. rndsystems.com It increases the potency of acetylcholine and significantly slows the channel's desensitization, leading to a massive increase in charge transfer. rndsystems.com While not a simple this compound, the presence of the piperazine ring in B-973 highlights its importance as a scaffold for developing complex molecules that can finely tune the activity of nicotinic receptors. nih.gov

Research in Therapeutic Areas

Neurological Disorders

The this compound scaffold and its derivatives are actively investigated for their potential in treating a range of neurological disorders. The core structure serves as an intermediate in the synthesis of drugs aimed at these conditions. smolecule.com Research into piperazine-containing compounds has shown promise in targeting mechanisms relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

For example, a series of piperazine-substituted chalcones were evaluated for their ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are implicated in the pathology of Parkinson's and Alzheimer's diseases, respectively. nih.gov Furthermore, derivatives of 1-phenylpiperazine (B188723) containing a four-carbon (butyl) bridge have been identified as potent antagonists for the dopamine D3 receptor, a target under investigation for treating schizophrenia and Parkinson's disease. snmjournals.orgiastate.edu This demonstrates the utility of the butylpiperazine motif in creating compounds that can cross the blood-brain barrier and interact with key CNS targets. nih.gov

Psychiatric Disorders

The modulation of central nervous system receptors by butylpiperazine derivatives makes them relevant for research into psychiatric disorders. ontosight.ai The activity of these compounds as ligands for sigma and serotonin receptors directly relates to the pathophysiology of conditions like depression, anxiety, and schizophrenia. medchemexpress.cn

The sigma-1 receptor, for which butylpiperazine derivatives can be potent ligands, is implicated in clinical depression, bipolar disorder, and schizophrenia. wikipedia.org Similarly, the development of 5-HT1A receptor antagonists and partial agonists, such as the NAN-190 series, is a cornerstone of research into anxiolytic and antidepressant therapies. nih.govox.ac.uk The ability to systematically modify the this compound structure allows researchers to fine-tune the pharmacological profile of new chemical entities, aiming to maximize efficacy on psychiatric symptoms while minimizing side effects. nih.gov The broad applicability of piperazine derivatives in targeting receptors involved in mood and psychosis underscores their importance in the ongoing search for improved treatments for psychiatric disorders. ontosight.ainih.gov

Cancer Research

The this compound moiety is a structural component in various compounds investigated for their potential in cancer therapy. Derivatives incorporating this scaffold have been explored for their antiproliferative activities against several cancer cell lines. For instance, certain 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated the ability to suppress and eliminate experimental tumors in animal models. mdpi.com

In the pursuit of novel anticancer agents, the this compound scaffold has been integrated into more complex molecular architectures. One area of investigation involves its use as a linker in the design of Histone Deacetylase (HDAC) inhibitors, which are a promising class of cancer therapeutics. smolecule.com Additionally, lipid nanoparticles containing This compound-2,5-dione (B90856) have been utilized to deliver mRNA for cancer immunotherapy, suggesting a role in enhancing the efficacy of such treatments.

Furthermore, a hybrid compound, TTP-5, which contains a tert-butyl-piperazine-carboxylate moiety alongside pyrimidine (B1678525) and triazole rings, has been shown to inhibit the proliferation of breast cancer cells (MCF-7) by targeting the estrogen receptor (ER) signaling pathway. researchgate.net It also demonstrated the ability to reduce motility in another breast cancer cell line, MDA-MB-231, by inhibiting the Wnt/β-catenin signaling pathway. researchgate.net Molecular docking studies have helped to confirm the interaction of such compounds with their biological targets. researchgate.net

Research into piperazine-1,2,3-triazole derivatives has also been conducted, with screening against a panel of human cancer cell lines, including those for pancreatic cancer. nih.gov While initial library screenings did not show enhanced potency, this line of inquiry highlights the continued interest in piperazine derivatives as a basis for developing new cancer treatments. nih.gov

Antimicrobial Activity Studies

The this compound scaffold is a recurring feature in the design of new antimicrobial agents. Research has shown that derivatives of this compound can exhibit activity against a range of microbial pathogens. For example, 1-(N-Butyl)piperazine itself has been reported to be active against a broad spectrum of bacteria, yeast, and fungi, including some antibiotic-resistant strains. biosynth.com

The piperazine ring, in general, is a key structural element in a number of antimicrobial drugs, and its presence is often associated with improved potency. nih.govmdpi.com This has led to the synthesis and evaluation of numerous piperazine derivatives. For instance, a series of N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) have shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com

In other studies, novel Mannich bases synthesized from different piperazine derivatives have demonstrated significant activity against Gram-positive bacteria, including various species of Staphylococcus, Micrococcus, and Bacillus, as well as some Gram-negative bacteria. nih.gov These compounds also showed high fungistatic activity against Candida species. nih.gov However, not all derivatives have shown activity; for example, 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine was found to have no antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumoniae. researchgate.net

The following table summarizes the antimicrobial activity of selected piperazine derivatives:

Compound/Derivative ClassTarget OrganismsObserved Activity
1-(N-Butyl)piperazineBroad spectrum bacteria, yeast, fungiActive, including against resistant strains biosynth.com
N,N'-disubstituted piperazines with 1,3,4-thiadiazoleGram-negative bacteria (E. coli)Significant antibacterial activity mdpi.com
Novel Mannich bases with piperazine moietyGram-positive bacteria (Staphylococcus, Micrococcus, Bacillus), some Gram-negative bacteria, Candida spp.Significant antibacterial and fungistatic activity nih.gov
1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazineE. coli, S. aureus, P. aeruginosa, B. subtilis, K. pneumoniaeNo antibacterial activity observed researchgate.net

Chagas Disease Treatment Development

The development of new treatments for Chagas disease, a parasitic illness caused by Trypanosoma cruzi, is a critical area of research due to the limitations of current therapies. nih.govnih.gov The existing drugs, benznidazole (B1666585) and nifurtimox, can have significant side effects and reduced efficacy in the chronic phase of the disease. nih.govcdc.govwho.intdndi.org

In the search for new therapeutic agents, a series of disubstituted piperazines has been identified and developed for the treatment of Chagas disease. nih.gov One particular compound from this series, when administered in an acute Chagas disease mouse model, demonstrated a reduction in parasite burden compared to the vehicle control. nih.gov To enhance its effectiveness in preclinical studies, this compound was co-dosed with 1-aminobenzotriazole (B112013) (1-ABT) to inhibit its metabolic degradation. nih.gov

Although the compound showed some efficacy, it was not able to completely clear the parasites under the tested conditions. nih.gov Further in vitro experiments indicated that while the compound could inhibit parasite growth, it was not parasiticidal at the tested concentrations, as parasite relapse was observed after the compound was removed. nih.gov Despite these limitations, this research highlights the potential of the piperazine scaffold as a starting point for the development of novel anti-Chagasic drugs.

In Vitro and In Vivo Pharmacological Profiling

The pharmacological profiling of this compound derivatives involves a combination of in vitro and in vivo studies to assess their biological activity and pharmacokinetic properties. These studies are essential for understanding the potential of these compounds as therapeutic agents.

In vitro studies often involve binding affinity assays to determine how strongly a compound interacts with its molecular target, such as a receptor or enzyme. mdpi.com For example, the binding affinities of pyrazolo[4,3-b]pyridine-6-carboxamide derivatives for cannabinoid receptors CB1 and CB2 have been evaluated, with some compounds showing high affinity and selectivity for the CB2 receptor. mdpi.com Similarly, the inhibitory activity of pyrimidine derivatives against cholinesterase enzymes has been measured using IC50 values. nih.gov

In vivo studies are conducted in animal models to evaluate the effects of a compound in a living organism. For instance, the nootropic activity of 4-substituted 1-acylpiperazines was assessed using the mouse passive avoidance test. nih.gov In another example, the in vivo efficacy of a disubstituted piperazine against T. cruzi was tested in a mouse model of acute Chagas disease. nih.gov Pharmacokinetic studies in animals, such as those conducted in rats for benzothiazinone derivatives, provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a compound, which influences its bioavailability and duration of action. rsc.org

The following table provides examples of in vitro and in vivo pharmacological profiling for different classes of piperazine derivatives:

Compound ClassIn Vitro AssayIn Vivo ModelPharmacological Effect
Pyrazolo[4,3-b]pyridine-6-carboxamidesCB1/CB2 receptor binding assaysNot specifiedHigh affinity and selectivity for CB2 receptor mdpi.com
4-Substituted 1-acylpiperazinesNot specifiedMouse passive avoidance testNootropic activity nih.gov
Disubstituted piperazinesT. cruzi inhibition assayMouse model of acute Chagas diseaseReduction in parasite burden nih.gov
Benzothiazinone derivativesMicrosomal stability, plasma protein bindingRat pharmacokinetic studiesImproved pharmacokinetic profiles rsc.org
Pyrimidine derivativesCholinesterase inhibition assay (IC50)Not specifiedInhibition of AChE and BuChE nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity.

For this compound derivatives, SAR studies have been crucial in understanding how different parts of the molecule contribute to its pharmacological effects. For example, in a series of 1,4-diazabicyclo[4.3.0]nonan-9-ones and their simplified piperazine analogues, molecular simplification led to clearer SARs and maintained high nootropic activity. nih.gov The most potent compound in the piperazine series demonstrated a significant increase in acetylcholine release in the rat brain, suggesting a similar mechanism of action to the parent compounds. nih.gov

A systematic approach to SAR involves exploring how modifications to different parts of the molecule, such as the N-1 substituent of N-arylpiperazines, influence binding affinity to specific receptors. researchgate.net The shape, size, and rigidity of these substituents can significantly affect the formation of the receptor-ligand complex. researchgate.net

Impact of Substituent Modifications on Binding Affinity and Selectivity

The modification of substituents on the this compound core can have a profound impact on the binding affinity and selectivity of the resulting derivatives for their biological targets.

In the case of pyrazolo[4,3-b]pyridine-6-carboxamide derivatives, modifications to the amide function were shown to be critical for receptor affinity. mdpi.com Replacing the N-adamantyl group with other aliphatic or aromatic-containing groups resulted in a complete loss of activity. mdpi.com This highlights the specific structural requirements for binding to the cannabinoid receptors.

For aplysinopsin derivatives, halogenation of the indole (B1671886) ring was found to be important for serotonin receptor affinity. nih.gov The position and nature of the halogen substituent could influence both the affinity and selectivity for different serotonin receptor subtypes (5-HT1A, 5-HT2A, and 5-HT2C). nih.gov For example, a 6-bromo substituent led to preferential interaction with the 5-HT2C receptor over the 5-HT2A receptor. nih.gov

Similarly, for arylpiperazine derivatives targeting the 5-HT1A receptor, the nature of the N-1 substituent plays a key role. researchgate.net The binding process is influenced by the shape, size, and rigidity of this substituent, which affects interactions within the receptor's binding site. researchgate.net The introduction of bulky substituents can also impact crystallinity and other physicochemical properties.

The following table illustrates the impact of substituent modifications on the activity of different piperazine derivative classes:

Compound ClassStructural ModificationImpact on Activity
Pyrazolo[4,3-b]pyridine-6-carboxamidesReplacement of N-adamantyl group on amideLoss of binding affinity for cannabinoid receptors mdpi.com
Aplysinopsin derivativesHalogenation of indole ringInfluences affinity and selectivity for serotonin receptor subtypes nih.gov
Arylpiperazine derivativesModification of N-1 substituentAffects binding affinity to 5-HT1A receptor researchgate.net
This compound-2,5-dione derivativesIntroduction of bulky substituentsCan improve crystallinity

Bioisosteric Replacements to Expand SAR

Bioisosterism is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. This approach is valuable for expanding the Structure-Activity Relationship (SAR) of a lead compound.

In the development of novel piperazine derivatives, bioisosteric replacement has been employed to explore new chemical space and identify improved drug candidates. researchgate.net For instance, in the design of benzamide (B126) analogs as potential anthelmintics, the amide group was replaced with various bioisosteres, including thioamides and selenoamides. mdpi.com These replacements helped to understand the importance of the amide geometry for biological activity. mdpi.com

The nitrile group is another functional group that has been used as a bioisostere, for example, for a fluorine atom. nih.gov This substitution can improve affinity for a target due to its electron-withdrawing properties. nih.gov In the context of pyrimidine derivatives, the replacement of a 4-methylpiperazine with its bioisostere, methylpiperidine, resulted in superior inhibitory potency and selectivity for butyrylcholinesterase. nih.gov

The use of computational tools and databases, such as the Swissbioisostere database, can aid in the selection of appropriate bioisosteric replacements for synthesis and biological evaluation. mdpi.com This rational design approach, combined with fragment-assembly strategies, has been used to create novel piperazine derivatives with desired biological activities. researchgate.netresearchgate.net

Original Functional GroupBioisosteric ReplacementRationale/Outcome
AmideThioamide, SelenoamideRetained activity, highlighting the importance of amide geometry mdpi.com
Fluorine atomCyano groupImproved affinity due to electron-withdrawing properties nih.gov
4-MethylpiperazineMethylpiperidineSuperior BuChE inhibitory potency and selectivity nih.gov

Patent Landscape and Intellectual Property in 1 Butylpiperazine Research

Analysis of Patent Literature Pertaining to 1-Butylpiperazine

An analysis of the patent literature reveals that this compound is primarily cited as an intermediate or a reactant in the synthesis of more complex molecules, particularly those with therapeutic potential. Direct patent claims for the this compound molecule itself are not prominent, which is expected for a relatively simple chemical building block. However, its utility in constructing larger, novel compounds is documented in various patents.

For instance, patent WO2014098586A1 describes the use of this compound in the preparation of compounds for cell protection. google.com Another patent, WO2017125358A1, mentions this compound in a process for producing mono-n-substituted piperazines. google.com Furthermore, a US patent issued in 1966 details the reaction of this compound with 5-chloro-dibenzo(a,d)cycloheptadiene to prepare specific derivatives. googleapis.com In the field of process chemistry, US patent US20040242929A1 includes this compound as a tertiary amine in a process for the production of acid anhydrides. google.com.na

These examples highlight a common theme in the patenting of foundational chemicals: their value is often realized and protected as part of a larger, inventive step that leads to a new product or process.

Patent / Application NumberTitle/Subject MatterRole of this compound
WO2014098586A1 Compounds for protection of cellsReactant in the synthesis of the final compounds. google.com
WO2017125358A1 Process for the homogeneous catalytic production of mono-n-substituted piperazinesListed as a potential product of the described process. google.com
US Patent (1966) Dibenzo(a,d)cycloheptadiene derivativesStarting material for the synthesis of 5-(4-butyl-1-piperazinyl)-dibenzo(a,d)cycloheptadiene. googleapis.com
US20040242929A1 Process for production of acid anhydride (B1165640)Utilized as a tertiary amine in the described chemical process. google.com.na
WO2008119741A2 3-imidazolyl-indoles for the treatment of proliferative diseasesListed as a possible chemical reactant. google.com

Utility of Patent Databases in Academic Research

Patent databases are an invaluable and often underutilized resource for academic researchers in chemistry. acs.org They offer a wealth of information that may not be present in traditional peer-reviewed literature. oup.com For chemical research, these databases provide insights into:

Novel Chemical Scaffolds and Reactions: Patents often disclose novel molecular structures and synthetic methodologies that have not yet been published in academic journals. oup.com

"Real-World" Applications: The patent literature provides a direct link between theoretical chemistry and its practical applications in various industries, from pharmaceuticals to materials science.

Avoiding Redundant Research: A thorough patent search can prevent researchers from inadvertently duplicating work that has already been invented and patented.

Identifying Potential Collaborators and Industry Trends: Analyzing the patent landscape can reveal which companies are active in a particular field, highlighting potential opportunities for collaboration and providing a broader understanding of industry trends. lexisnexisip.com

Several powerful patent databases are accessible to academic researchers. Broad-based databases like Google Patents, Espacenet, and the World Intellectual Property Organization's (WIPO) PATENTSCOPE offer extensive international coverage. patentpc.com For more specialized chemical searches, databases like Chemical Abstracts Service (CAS) SciFinder and Derwent Chemistry Research provide advanced search capabilities, including chemical structure and substructure searching. patentpc.comserviva.com The emergence of open-access databases like PatCID is also enhancing the ability to search for chemical structures within patent documents at a large scale. nih.gov

Patentability Searches and Evaluation of Inventions

Before investing significant resources in developing a new chemical entity or process, conducting a thorough patentability search is a critical step. novelpatent.com This search aims to determine whether an invention meets the legal requirements for patent protection, primarily novelty, non-obviousness (inventive step), and utility. wysebridge.com

The process of a patentability search for a chemical invention typically involves the following steps:

Clearly Defining the Invention: This includes identifying the specific chemical structure, composition, method of synthesis, or method of use that is considered novel. patentpc.com

Identifying Keywords and Classifications: Relevant keywords, synonyms, and patent classification codes (e.g., Cooperative Patent Classification - CPC, International Patent Classification - IPC) are identified to structure the search. patentbusinesslawyer.com

Searching Patent Databases: A comprehensive search is conducted across multiple patent databases, using both keyword and, where applicable, chemical structure search functionalities. patentpc.com

Searching Non-Patent Literature: The search is extended to academic journals, conference proceedings, and other technical publications to uncover any prior art that could impact novelty. patentpc.com

Analyzing the Prior Art: The results of the search are carefully analyzed to determine if the invention has been previously disclosed. The claims of existing patents are scrutinized to understand the scope of protection.

Evaluating Novelty and Non-Obviousness: Based on the prior art, an assessment is made as to whether the invention is new and not an obvious modification of existing technologies to someone skilled in the field.

A well-executed patentability search provides the foundation for a strong patent application and informs the strategy for claiming the invention. novelpatent.com

Freedom-to-Operate Analysis for Commercial Development

While a patentability search focuses on whether an invention can be patented, a Freedom-to-Operate (FTO) analysis determines whether a planned commercial product or process infringes on the existing patent rights of others. drugpatentwatch.comdrugpatentwatch.com An FTO analysis is a crucial risk management tool for any entity looking to commercialize a new technology. geneonline.com

For the commercial development of a product involving this compound, an FTO analysis would involve:

Defining the Scope: The analysis is typically focused on specific geographic markets where the product will be manufactured, used, or sold. scienceopen.com

Identifying Relevant Patents: A thorough search is conducted to identify any active patents whose claims could potentially cover the product, its manufacturing process, or its intended use. geneonline.com

Analyzing Patent Claims: The claims of the identified patents are carefully interpreted to assess the likelihood of infringement. This is a nuanced legal and technical analysis. scienceopen.com

Assessing Risk and Formulating a Strategy: Based on the analysis, the level of risk is determined. If there is a high risk of infringement, several strategies can be considered:

Licensing: Negotiating a license with the patent holder to use the technology.

"Designing Around" the Patent: Modifying the product or process to avoid infringing on the patent's claims.

Challenging the Patent: Attempting to invalidate the patent if there is a belief that it was improperly granted.

Acquiring the Patent: Purchasing the patent outright to gain control of the technology.

Conducting an FTO analysis at an early stage of development can help to avoid costly legal disputes and ensure a smoother path to market. scienceopen.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and scalable synthetic routes for 1-butylpiperazine and its derivatives is paramount for its broader application. While traditional methods like N-alkylation and reductive amination are well-established, future research is trending towards greener and more advanced synthetic strategies. mdpi.com

Key future directions include:

Green Chemistry Approaches: The use of environmentally benign methodologies is a significant area of growth. This includes microwave-assisted synthesis, which can drastically reduce reaction times and improve yields, and the use of eco-friendly solvents. researchgate.netderpharmachemica.com Photoredox catalysis, employing visible light to drive chemical reactions, represents a sustainable method for the C-H functionalization of the piperazine (B1678402) ring, allowing for the creation of novel derivatives under mild conditions. mdpi.com

Flow Chemistry: Transitioning from batch to continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and potential for easier scale-up. mdpi.com For a compound like this compound, which is a building block for many pharmaceuticals, developing robust flow chemistry protocols is a critical step towards efficient industrial production.

Catalytic Methods: Research into new catalytic systems, such as iridium-based catalysts for the cyclocondensation of diols and amines, presents an atom-economical pathway to piperazine synthesis. rsc.org Further exploration of ruthenium-catalyzed diol-diamine coupling and palladium-catalyzed cyclization reactions could yield highly substituted and structurally diverse this compound analogs. organic-chemistry.org

Advanced Computational Modeling for Drug Discovery and Material Science

Computational tools are indispensable for accelerating the discovery and optimization of this compound-based compounds. By simulating molecular interactions, future research can more rationally design molecules with desired properties, reducing the time and cost associated with experimental work. nih.gov

Future research will likely leverage:

Molecular Docking and Dynamics (MD) Simulations: These techniques are crucial for predicting the binding affinity and mode of interaction between this compound derivatives and biological targets like enzymes and receptors. mdpi.comnih.gov MD simulations can further examine the stability of these interactions over time, providing insights into the dynamic behavior of the ligand-receptor complex. nih.govresearchgate.net Such studies are essential for designing potent and selective therapeutics, including those for central nervous system (CNS) disorders where crossing the blood-brain barrier is a challenge. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of this compound analogs and their biological activity. nih.govresearchgate.net Future QSAR models can guide the synthesis of new derivatives with enhanced potency by identifying key structural features that contribute to their therapeutic effects.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. nih.gov For this compound, DFT can help in predicting its behavior in various chemical environments and in the design of novel materials, such as the organoammonium-cadmium(II) hybrid material where it has been incorporated.

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are vital. nih.gov Applying these models early in the design phase of this compound-based therapeutics can help in optimizing their pharmacokinetic profiles and avoiding late-stage failures.

Development of Highly Selective and Potent this compound-Based Therapeutics

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.comnih.govresearchgate.net The this compound structure, in particular, serves as a versatile building block for developing new therapeutics across various disease areas. fortunebusinessinsights.com

Future therapeutic development will focus on:

Anticancer Agents: Piperazine derivatives have shown significant promise as anticancer agents, with some acting as kinase inhibitors. nih.govfortunebusinessinsights.com Research has pointed to their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit topoisomerases. mdpi.comresearchgate.net Future work will involve synthesizing novel this compound conjugates and evaluating their efficacy against specific cancer cell lines, such as pancreatic and breast cancer, and elucidating their precise mechanisms of action. researchgate.netunimi.it

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Piperazine derivatives have demonstrated both antibacterial and antifungal activity. rsc.orgnih.govresearchgate.netmdpi.com Future research will aim to develop this compound-based agents with broad-spectrum activity or high selectivity against resistant pathogens like Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.com

CNS Disorders: The piperazine structure is a key component of drugs targeting the central nervous system, including treatments for depression, anxiety, and schizophrenia. researchgate.net Derivatives of this compound have been investigated for their activity as serotonin (B10506) and histamine (B1213489) H3 receptor antagonists. nih.govgoogle.com Continued research will focus on designing highly selective ligands to modulate these and other CNS targets, potentially leading to new treatments for a range of neurological and psychiatric conditions. researchgate.netmedchemexpress.com

Integration of this compound into Multicomponent Systems

The unique structural and chemical properties of this compound make it an attractive component for the development of advanced materials. Its ability to act as a linker or a structural template opens up possibilities in materials science and engineering.

Future directions in this area include:

Hybrid Organic-Inorganic Materials: A significant area of exploration is the creation of hybrid materials. A zero-dimensional organoammonium-cadmium(II) hybrid, (BPH₂)₂[Cd₂Cl₈] (where BP is this compound), has been synthesized and characterized. researchgate.net In this structure, the protonated this compound cations are linked to the inorganic anions through hydrogen bonds. Future research could explore the synthesis of similar hybrids with different metals to create materials with novel optical, electronic, or magnetic properties.

Polymers and Aerogels: Piperazine is used as an intermediate in the production of polymers and coatings. fortunebusinessinsights.com Specifically, it has been shown to be effective as a water-solubilizer in the production of polyimide aerogels, enhancing their mechanical and thermal properties. fortunebusinessinsights.com Future work could investigate the incorporation of this compound into various polymer backbones to create novel antimicrobial polymers or other functional materials. rsc.org

Crystal Engineering: The ability of the piperazine ring to form predictable hydrogen bonding patterns makes it a valuable tool in crystal engineering. By using this compound as a building block, researchers can design and construct complex crystalline architectures, such as metal-organic frameworks (MOFs) or co-crystals, with tailored properties for applications in gas storage, catalysis, or separation.

Collaborative Research Opportunities between Academia and Industry

The translation of basic research on this compound into marketable products, whether pharmaceuticals or advanced materials, necessitates strong collaboration between academic institutions and industrial partners. worldpharmatoday.com Such partnerships are crucial for bridging the gap between discovery and application.

Key opportunities for collaboration include:

Drug Development Pipeline: Academic labs can focus on fundamental research, such as identifying novel biological targets and synthesizing initial compound libraries. nih.govresearchgate.net Pharmaceutical companies can then leverage their resources for lead optimization, preclinical and clinical trials, and navigating the regulatory approval process. themedicinemaker.comabpi.org.uk This synergistic relationship accelerates the development of new this compound-based drugs. nih.gov

Process Chemistry and Scale-Up: While universities excel at discovering novel synthetic pathways, industry has the expertise in process optimization and large-scale manufacturing. themedicinemaker.com Collaborative projects could focus on developing scalable, cost-effective, and sustainable manufacturing processes for this compound and its key derivatives, making them more accessible for commercial use. mdpi.com

Shared Resources and Expertise: Industry partners can provide access to state-of-the-art screening platforms and compound libraries, while universities offer cutting-edge research equipment and a deep understanding of fundamental science. worldpharmatoday.comabpi.org.uk Jointly funded research projects, consortia, and PhD studentship programs can foster a dynamic exchange of knowledge and personnel, driving innovation. themedicinemaker.comabpi.org.uk For instance, a consortium focused on developing new materials could see university researchers using industrial facilities to test the large-scale production of a this compound-based polymer. themedicinemaker.com

Q & A

Q. What are the common synthetic routes for 1-Butylpiperazine in academic research?

  • Methodology : this compound is synthesized via diazonium coupling reactions, where this compound reacts with aryl diazonium salts to form derivatives (e.g., 1-butyl-4-[2-aryl-1-diazenyl]piperazine). Yields exceeding 90% are achieved under optimized conditions, with purification via crystallization or flash chromatography . Alternative routes include nucleophilic substitution, where the butyl group is introduced to the piperazine core using alkylating agents like 1-bromobutane in the presence of bases (e.g., triethylamine) .
  • Key Data :
  • NMR analysis confirms structural integrity (e.g., AA’BB’ aryl ring patterns at δ 2.6–3.0 ppm, butyl group signals at δ 0.94–2.4 ppm) .

Q. How is this compound characterized in terms of structural elucidation?

  • Methodology :
  • 1H NMR : Signals for the piperazine ring appear as 4-proton triplets (δ ~2.6–3.0 ppm, J = 5.1 Hz). The butyl group shows distinct signals: a triplet (δ 2.4 ppm), pentets (δ 1.35–1.52 ppm), and a terminal triplet (δ 0.94 ppm) .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight and substituent positions.
  • Elemental Analysis : Confirms purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies optimize the yield of this compound derivatives in diazonium coupling reactions?

  • Methodology :
  • Temperature Control : Maintain 0–5°C during diazonium salt formation to prevent decomposition .
  • Stoichiometry : Use a 1:1.2 molar ratio of this compound to diazonium salt to drive reaction completion.
  • Catalysis : Add catalytic iodide salts (e.g., KI) to enhance coupling efficiency.
    • Key Data :
  • Yields improve from 70% to >90% under optimized conditions .

Q. How can discrepancies in NMR data interpretation for this compound derivatives be resolved?

  • Methodology :
  • Solvent Effects : Compare spectra across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify shifts caused by hydrogen bonding .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational exchange in the piperazine ring.
  • Cross-Validation : Correlate with X-ray crystallography or computational modeling (e.g., DFT) to confirm assignments .

Q. What methodologies are effective for functionalizing this compound to enhance bioactivity?

  • Methodology :
  • Acylation : React with benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) in DCM using N,N-diisopropylethylamine as a base to form amide derivatives .
  • Alkylation : Introduce fluorobenzyl groups via nucleophilic substitution to improve tyrosine kinase inhibition .
    • Key Data :
  • Derivatives like 1-(4-fluorobenzyl)piperazine show enhanced binding affinity (IC₅₀ < 100 nM) in kinase assays .

Q. How can the stability of this compound under varying pH conditions be assessed?

  • Methodology :
  • pH Titration Studies : Monitor degradation via HPLC at pH 1–13 (simulating gastric to intestinal environments).
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics models.
    • Key Data :
  • Stability decreases at pH < 3 due to protonation of the piperazine ring, leading to hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.